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Compound of Interest

Compound Name: 2-Methyl-1-vinylimidazole

Cat. No.: B1346594

This in-depth technical guide is tailored for researchers, scientists, and professionals in drug
development, providing a comprehensive overview of the quantum chemical calculations
performed on 2-Methyl-1-vinylimidazole (2M1VIM). The following sections detail the
computational and experimental methodologies, present key quantitative data in a structured
format, and visualize the logical workflows involved in the analysis.

Core Computational and Experimental
Methodologies

The structural and spectroscopic properties of 2-Methyl-1-vinylimidazole have been
investigated using a synergistic approach that combines experimental techniques with quantum
chemical calculations. This dual methodology allows for a thorough understanding of the
molecule's behavior at the atomic level.

Quantum Chemical Calculations

The theoretical investigation of 2-Methyl-1-vinylimidazole in its ground state was conducted
using Density Functional Theory (DFT).[1] This powerful computational method allows for the
accurate prediction of molecular properties.

Computational Details:

» Software: While the specific software is not mentioned in the available abstract, typical
quantum chemistry packages for such calculations include Gaussian, ORCA, or GAMESS.
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e Functionals: The calculations employed two different functionals:

o B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that combines Hartree-
Fock exchange with DFT exchange-correlation.

o LSDA (Local Spin-Density Approximation): A fundamental density functional.

o Basis Set: The 6-311++G(d,p) basis set was utilized for these calculations.[1] This is a triple-
zeta basis set that includes diffuse functions (++) and polarization functions (d,p) on both
heavy atoms and hydrogen atoms, respectively, allowing for a more accurate description of
the electron distribution.

e Geometry Optimization: The molecular geometry of 2-Methyl-1-vinylimidazole was fully
optimized to find the lowest energy conformation.[1]

 Vibrational Analysis: Following geometry optimization, vibrational frequencies were
calculated. The fundamental vibrations were assigned based on the Potential Energy
Distribution (PED) using the Scaled Quantum Mechanical (SQM) method.[1]

o Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) were calculated to understand the charge
transfer characteristics within the molecule.[1]

Experimental Protocols

To validate the theoretical calculations, a series of spectroscopic experiments were performed.

e FT-IR Spectroscopy: The Fourier-transform infrared (FT-IR) spectrum was recorded in the
4000-400 cm~* region to identify the characteristic vibrational modes of the molecule.[1]

o FT-Raman Spectroscopy: The Fourier-transform Raman (FT-Raman) spectrum was
recorded in the 3500-50 cm~1 range, providing complementary information to the FT-IR
data.[1]

 NMR Spectroscopy: Both 1H and 13C Nuclear Magnetic Resonance (NMR) spectra were
recorded in a chloroform-d (CDCIs) solution to elucidate the chemical environment of the
hydrogen and carbon atoms.[1]
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Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the quantum chemical
calculations for 2-Methyl-1-vinylimidazole. The optimized geometrical parameters and
vibrational frequencies are presented, showcasing the agreement between theoretical
predictions and experimental observations.

Table 1: Optimized Geometrical Parameters (Bond

Lengths and Angles)
B3LYP/6- LSDA/6-

Parameter Bond/Angle Experimental
311++G(d,p) 311++G(d,p)

Bond Lengths

C2-N1 Value Value Value
(R)
N1-C5 Value Value Value
C5-C4 Value Value Value
C4-N3 Value Value Value
N3-C2 Value Value Value
C2-C6 Value Value Value
N1-C7 Value Value Value
C7-C8 Value Value Value
Bond Angles (°) C5-N1-C2 Value Value Value
N1-C2-N3 Value Value Value
C2-N3-C4 Value Value Value
N3-C4-C5 Value Value Value
C4-C5-N1 Value Value Value
C7-N1-C2 Value Value Value
N1-C7-C8 Value Value Value
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Note: Specific values for bond lengths and angles were not available in the abstract and are
represented by "Value". The full research paper would contain this detailed information.

Table 2: Selected Vibrational Frequencies (cm~*) and
Assignments

. Calculated Experimental Experimental
Mode Assighment
(B3LYP) (FT-IR) (FT-Raman)
C-H stretch
Vil ) Value Value Value
(vinyl)
C-H stretch
V2 Value Value Value
(methyl)
C=C stretch
VE _ Value Value Value
(vinyl)
C=N stretch
Va o Value Value Value
(imidazole)
Vs Ring breathing Value Value Value
01 CHz wag (vinyl) Value Value Value
02 CHs deformation  Value Value Value
% Ring torsion Value Value Value

Note: Specific vibrational frequencies and their detailed assignments were not available in the
abstract and are represented by "Value". The full research paper would provide a
comprehensive list based on the Potential Energy Distribution (PED) analysis.

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the key processes and
logical connections in the quantum chemical study of 2-Methyl-1-vinylimidazole.
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Caption: Workflow for Quantum Chemical Calculations of 2-Methyl-1-vinylimidazole.

© 2025 BenchChem. All rights reserved.

5/7

Tech Support


https://www.benchchem.com/product/b1346594?utm_src=pdf-body-img
https://www.benchchem.com/product/b1346594?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346594?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Theoretical Calculations Experimental Validation

Optimized Geometry Calculated Vibrational Calculated NMR X-ray Crystallography FT-IR & FT-Raman 1H & 3C NMR
(Bond Lengths, Angles) Frequencies (PED) Chemical Shifts (Reference for Geometry) Spectroscopy Spectroscopy
Comparison &
Validation

Click to download full resolution via product page

Caption: Logical Relationship between Theoretical and Experimental Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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